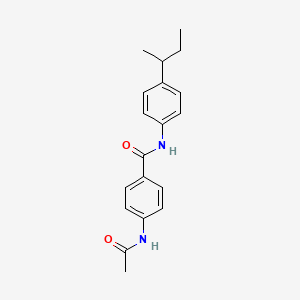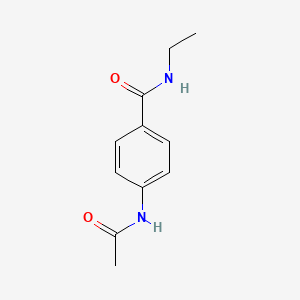![molecular formula C16H26N2O B3883777 3-{[1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B3883777.png)
3-{[1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile
Vue d'ensemble
Description
3-{[1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as DIBPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of the protein-protein interaction between two important proteins, i.e., bromodomain and extra-terminal domain (BET) proteins and acetylated histones. BET proteins are known to play a critical role in gene regulation, and their inhibition has been linked to the treatment of various diseases, including cancer, inflammation, and viral infections.
Mécanisme D'action
3-{[1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile acts as a competitive inhibitor of the interaction between BET proteins and acetylated histones. BET proteins recognize and bind to acetylated histones, which leads to the recruitment of transcriptional co-activators and the activation of gene expression. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cellular processes, including cell proliferation, apoptosis, and inflammation. It has been reported to induce apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. This compound has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has several advantages as a research tool. It is a highly specific inhibitor of BET proteins, which makes it an ideal tool for studying the role of these proteins in various cellular processes. This compound has also been shown to be effective in vivo, making it a useful tool for preclinical studies. However, this compound has several limitations as well. Its synthesis is complex and requires specific reagents and expertise. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 3-{[1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile. One area of interest is the development of more potent and selective inhibitors of BET proteins. Another area of interest is the identification of novel therapeutic targets for this compound. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy. Finally, the development of new delivery methods for this compound may improve its bioavailability and efficacy in vivo.
Applications De Recherche Scientifique
3-{[1,1-diethyl-4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and anti-cancer properties. Inhibition of BET proteins has been linked to the suppression of pro-inflammatory cytokines, such as TNF-α and IL-6, and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) by blocking the interaction between BET proteins and the viral genome.
Propriétés
IUPAC Name |
3-(3-ethyl-6-piperidin-1-ylhex-4-yn-3-yl)oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-16(4-2,19-15-9-11-17)10-8-14-18-12-6-5-7-13-18/h3-7,9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAYFXFRNWLRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#CCN1CCCCC1)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-allyl-2-[(tert-butoxycarbonyl)hydrazono]-4-oxo-1,3-thiazolidin-5-ylidene}acetic acid](/img/structure/B3883695.png)
![ethyl 4-[4-(4-{[2-(3-chlorophenyl)ethyl]amino}-1-piperidinyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B3883699.png)
amino]methyl}-6-methoxyphenol](/img/structure/B3883704.png)
![N-(3-fluorophenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinamine](/img/structure/B3883708.png)
![4-[(2-iodobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3883723.png)
![2-[(hydroxyimino)(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B3883731.png)

![6-{[(2,3-dichlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3883758.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B3883760.png)
![(2E)-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(3-pyridinyl)acrylamide](/img/structure/B3883764.png)


![2-{[allyl(2-methylbenzyl)amino]methyl}phenol](/img/structure/B3883789.png)
![{[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3883800.png)
